molecular formula C12H15NO B15388592 2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-1-ol CAS No. 101077-30-9

2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-1-ol

Cat. No.: B15388592
CAS No.: 101077-30-9
M. Wt: 189.25 g/mol
InChI Key: YAGQZWWICSYHMR-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-1-ol (hereafter referred to as 1-ol) is a hydroxylated derivative of julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine), a bicyclic compound with a fused aromatic and heterocyclic structure.

Properties

CAS No.

101077-30-9

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ol

InChI

InChI=1S/C12H15NO/c14-11-6-8-13-7-2-4-9-3-1-5-10(11)12(9)13/h1,3,5,11,14H,2,4,6-8H2

InChI Key

YAGQZWWICSYHMR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(CCN3C1)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Julolidine derivatives exhibit tunable optoelectronic properties depending on substituents. Key comparisons include:

Compound Name Substituent(s) Key Properties/Applications References
Julolidine None (parent compound) Melting point: 34–36°C; used in organic synthesis and as a precursor for dyes .
1-ol -OH at position 1 Expected strong electron-donating effect; potential for H-bonding, altering solubility/reactivity. [Inferred]
8-Hydroxyjulolidine-9-aldehyde -OH (C8), -CHO (C9) Molecular weight: 217.27 g/mol; synthesized via POCl3/DMF reaction; used in fluorescent dyes .
Julolidinemalononitrile (JDMN) -CH=C(CN)₂ at C9 Planar structure; used as a dopant in OLEDs for red-shifted emission via Förster energy transfer .
DCM2 -CH=CH-C(CN)₂ at C9 Key guest molecule in Alq3-based OLEDs; high external quantum efficiency (EQE) in yellow emission .

Key Findings :

  • Electron-withdrawing groups (e.g., -CHO, -C(CN)₂) increase dipole moments, improving charge transport in OLEDs .

Physical and Chemical Properties

Property Julolidine 1-ol (Inferred) 8-Hydroxyjulolidine-9-aldehyde JDMN
Molecular Formula C₁₂H₁₅N C₁₂H₁₅NO C₁₃H₁₅NO₂ C₁₆H₁₅N₃
Molecular Weight (g/mol) 173.25 ~189.25 217.27 249.31
Melting Point 34–36°C Likely higher Not reported Not reported
Solubility Low polarity Polar solvents Polar solvents Low polarity

Analysis :

  • The hydroxyl group in 1-ol increases polarity and solubility in polar solvents compared to julolidine, similar to 8-hydroxyjulolidine-9-aldehyde .
  • Bulkier substituents (e.g., -C(CN)₂ in JDMN) reduce solubility but enhance solid-state packing for optoelectronic applications .

Optoelectronic Devices

  • DCM2 and JDMN : Used as dopants in OLEDs due to high EQE (>1%) and tunable emission. DCM2-doped devices achieve yellow-to-white emission via Förster-mediated exciton diffusion .
  • 1-ol Potential: The hydroxyl group could enable hydrogen-bonded networks, improving film morphology in organic electronics.

Q & A

Q. How is the molecular structure of 2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizin-1-ol characterized?

The compound's structure is typically resolved via single-crystal X-ray diffraction using programs like SHELXL for refinement. Computational methods, such as density functional theory (DFT), complement experimental data to confirm bond angles and electronic distributions. For example, SHELX software is widely employed for small-molecule refinement due to its robustness in handling high-resolution data .

Q. What are common synthetic routes for this compound?

Synthesis often involves cyclization reactions of precursor amines or ketones under acidic or catalytic conditions. For instance, intramolecular cyclization of appropriately substituted amines in the presence of acid catalysts (e.g., H₂SO₄) yields the julolidine core. Reaction optimization focuses on controlling ring strain and stereochemistry .

Q. Which spectroscopic techniques are used to confirm purity and identity?

Nuclear Magnetic Resonance (NMR) (¹H/¹³C), Mass Spectrometry (MS) , and High-Performance Liquid Chromatography (HPLC) are standard. UV-Vis spectroscopy further characterizes electronic transitions, with λmax values around 279–441 nm for derivatives like CCVJ .

Advanced Research Questions

Q. How can researchers design derivatives to study electronic or photophysical properties?

Substitution reactions at the hydroxyl or amine groups introduce functional moieties. For example:

  • Aminoalkoxy derivatives are synthesized via nucleophilic substitution using alkoxyamines under anhydrous conditions.
  • Electron-withdrawing groups (e.g., cyano, carbonyl) are added via condensation reactions to modulate dipole moments and absorption spectra .

Q. What methodologies analyze photophysical properties like dipole moments or solvent effects?

  • Electronic absorption spectra are recorded in solvents of varying polarity to assess solvatochromism.
  • Dipole moments are calculated using the solvatochromic shift method or DFT simulations. Studies on julolidine azo dyes reveal dipole moments influenced by substituent electronegativity .

Q. How is this compound applied in optoelectronic devices like OLEDs?

As a dopant in organic electroluminescent layers , it enhances emission efficiency. For example:

  • Device Fabrication : Vacuum-deposited thin films (e.g., Alq₃ doped with julolidine derivatives) are sandwiched between ITO anodes and Mg:Ag cathodes.
  • Efficiency Metrics : External quantum efficiency (>1%) and luminance (>1000 cd/m²) are measured using photoluminescence spectroscopy and electroluminescence mapping .

Q. How can data contradictions in synthetic yields or reaction pathways be resolved?

Design of Experiments (DoE) or response surface methodology statistically optimizes parameters (temperature, catalyst loading, solvent polarity). For instance, conflicting yields in oxidation reactions (e.g., KMnO₄ vs. CrO₃) are resolved by adjusting pH and reaction time .

Q. What strategies are used to evaluate biological activity of julolidine derivatives?

  • In vitro assays : Receptor binding studies (e.g., serotonin or dopamine receptors) assess potential antidepressant activity.
  • Structural-Activity Relationships (SAR) : Modifications at the 8-hydroxy or 9-position are tested for bioavailability and blood-brain barrier penetration .

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